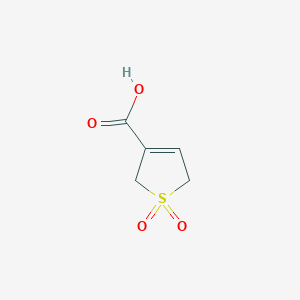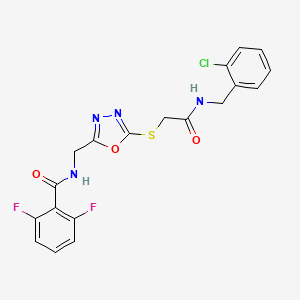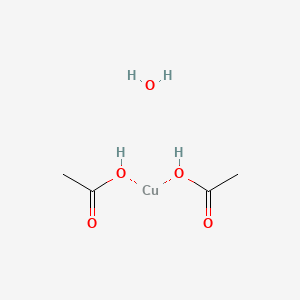
Diacetoxycoppermonohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by its bright blue or green crystalline appearance and is commonly used in various industrial and experimental applications . This compound is an ionic compound that exhibits unique chemical properties, including a characteristic deep blue or green color due to the d-d transition of Cu²⁺ ions .
准备方法
Synthetic Routes and Reaction Conditions: Diacetoxycoppermonohydrate can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The reaction proceeds as follows: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ] Another method involves reacting a copper base, such as copper (II) oxide or copper (II) hydroxide, with acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves placing copper metal in the presence of air and refluxing acetic acid. This method ensures a continuous supply of oxygen, which is necessary for the oxidation of copper (I) acetate to copper (II) acetate .
化学反应分析
Types of Reactions: Diacetoxycoppermonohydrate undergoes various types of chemical reactions, including:
Oxidation: When heated, it decomposes to form copper (II) oxide, releasing acetic acid and water.
Reduction: It can be reduced to copper (I) acetate under certain conditions.
Common Reagents and Conditions:
Oxidation: Heating in the presence of air.
Reduction: Using reducing agents like hydrogen gas.
Substitution: Using terminal alkynes and copper (II) acetate as a catalyst.
Major Products:
Oxidation: Copper (II) oxide, acetic acid, and water.
Reduction: Copper (I) acetate.
Substitution: 1,3-diynes and other coupled products.
科学研究应用
Diacetoxycoppermonohydrate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Diacetoxycoppermonohydrate involves its ability to act as a catalyst in various chemical reactions. For example, in the Eglinton reaction, it facilitates the coupling of terminal alkynes by forming copper (I) acetylides, which are then oxidized by copper (II) acetate, releasing the acetylide radical . This compound also promotes Ullmann-type C-O and C-N coupling reactions of arylboronic acids with phenols and amines .
相似化合物的比较
Diacetoxycoppermonohydrate can be compared with other similar compounds, such as:
Copper (II) Acetate Anhydrous: Similar in chemical properties but lacks the water molecule.
Copper (I) Acetate: A reduced form of Copper (II) Acetate with different reactivity.
Nickel (II) Acetate Tetrahydrate: Another transition metal acetate with different catalytic properties.
Uniqueness: this compound is unique due to its ability to act as a versatile catalyst in various organic reactions and its characteristic deep blue or green color, which is useful in various industrial applications .
属性
CAS 编号 |
142-71-2; 4180-12-5; 6046-93-1 |
|---|---|
分子式 |
C4H8CuO5 |
分子量 |
199.649 |
IUPAC 名称 |
acetic acid;copper;hydrate |
InChI |
InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
InChI 键 |
NWFNSTOSIVLCJA-UHFFFAOYSA-L |
SMILES |
CC(=O)O.CC(=O)O.O.[Cu] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


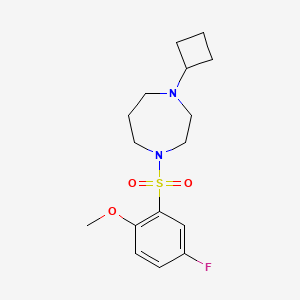
![2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2846167.png)
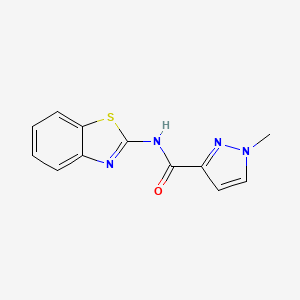
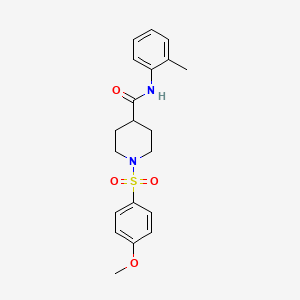
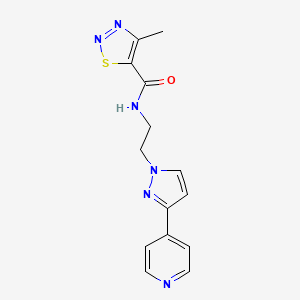
![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)
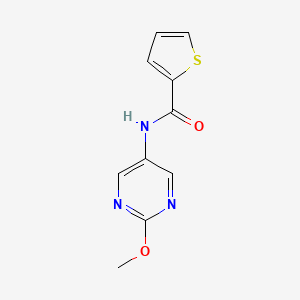

![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2846175.png)

![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![N-(4-fluorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2846184.png)
